

X-ray Crystallography of Benzoic Acid Derivatives: A Comparative Guide

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Compound of Interest

Compound Name: *3-Chloro-4-methoxybenzoic acid*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the crystallographic data of benzoic acid derivatives, with a focus on compounds related to **3-Chloro-4-methoxybenzoic acid**. Due to the limited availability of public crystallographic data for **3-Chloro-4-methoxybenzoic acid** itself, this guide utilizes data from two closely related and structurally significant alternatives: 4-methoxybenzoic acid and 3-chlorobenzoic acid. This comparison offers valuable insights into the structural effects of chloro and methoxy substitutions on the benzoic acid scaffold, which is a common motif in medicinal chemistry.

Comparative Crystallographic Data

The following table summarizes the key crystallographic parameters for 4-methoxybenzoic acid and 3-chlorobenzoic acid, providing a basis for structural comparison.

Parameter	4-Methoxybenzoic Acid[1] [2]	3-Chlorobenzoic Acid
Crystal System	Monoclinic	Monoclinic
Space Group	P2 ₁ /a	P2 ₁ /c
a (Å)	16.98	13.784
b (Å)	10.95	3.854
c (Å)	3.98	13.794
α (°)	90	90
β (°)	98.7	108.89
γ (°)	90	90
Volume (Å ³)	732.6	692.9
Z	4	4
Density (calc) (g/cm ³)	1.385	1.503

Experimental Protocols

The following describes a general experimental protocol for the X-ray crystallographic analysis of small organic molecules like the benzoic acid derivatives discussed.

1. Crystal Growth:

- Single crystals suitable for X-ray diffraction are typically grown from a supersaturated solution.
- The choice of solvent is crucial and is often determined empirically. Common solvents include ethanol, methanol, acetone, or mixtures thereof.
- Slow evaporation of the solvent at a constant temperature is a common technique to promote the growth of high-quality single crystals. Other methods include slow cooling of a saturated solution or vapor diffusion.

2. Data Collection:

- A suitable single crystal is mounted on a goniometer head.
- The crystal is then placed in a stream of X-rays, typically from a synchrotron source or a rotating anode generator.
- The diffraction data are collected using a detector, such as a CCD or a CMOS detector.
- The crystal is rotated during data collection to measure the intensities of a large number of reflections.
- Data are typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms.

3. Data Processing and Structure Solution:

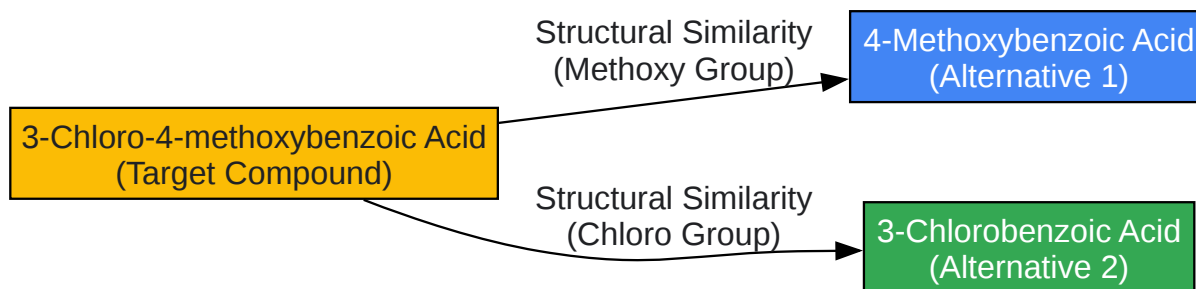
- The raw diffraction images are processed to integrate the reflection intensities and apply corrections for factors such as absorption and polarization.
- The space group of the crystal is determined from the symmetry of the diffraction pattern.
- The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.

4. Structure Refinement:

- The initial structural model is refined against the experimental diffraction data using least-squares methods.
- The positions of the atoms, their anisotropic displacement parameters, and other parameters are adjusted to minimize the difference between the observed and calculated structure factor amplitudes.
- The final refined structure is validated using various crystallographic criteria.

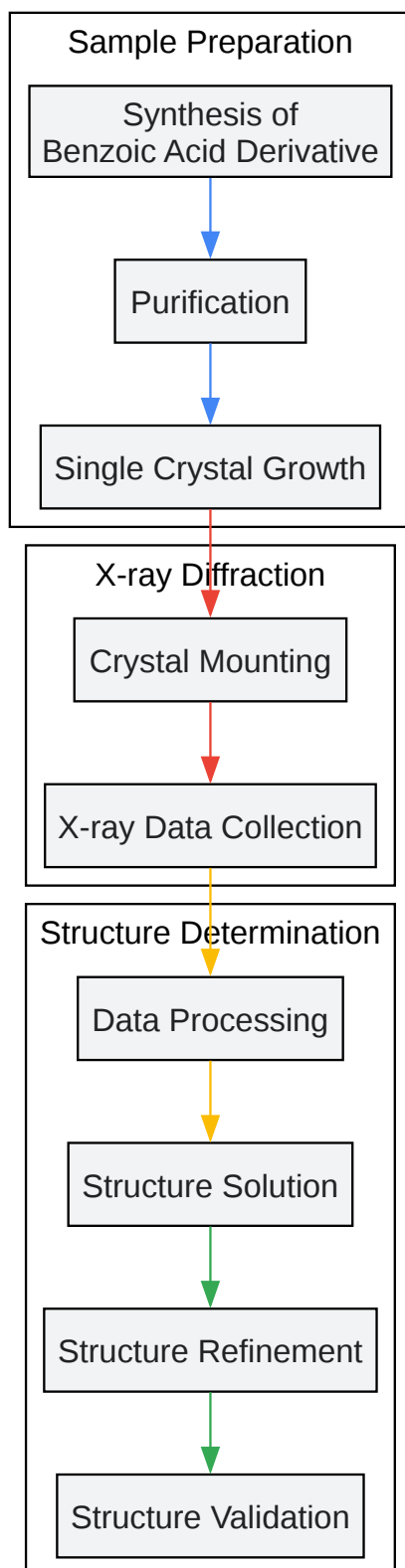
Visualizations

The following diagrams illustrate the relationships between the compounds and the experimental workflow.



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Caption: Logical relationship between the target compound and its alternatives.



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Caption: General experimental workflow for X-ray crystallography.

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References

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